![molecular formula C9H12O2 B056089 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] CAS No. 117342-04-8](/img/structure/B56089.png)
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], also known as MDSP, is a bicyclic compound that has gained attention in recent years due to its potential use in scientific research. This compound has a unique structure that allows it to interact with biological systems in a specific way, making it a valuable tool for studying various biochemical and physiological processes.
Mechanism Of Action
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] reduces the release of these neurotransmitters, leading to a decrease in their activity in the brain.
Biochemical And Physiological Effects
The inhibition of VMAT2 by 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine, which is involved in reward and motivation pathways, leading to a decrease in drug-seeking behavior. It can also reduce the release of norepinephrine, which is involved in the stress response, leading to a decrease in anxiety and depression.
Advantages And Limitations For Lab Experiments
One advantage of using 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] in lab experiments is its specificity for VMAT2, which allows for targeted manipulation of neurotransmitter release. However, the racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] can make it difficult to study the effects of each enantiomer separately. Additionally, the potential for off-target effects on other proteins and neurotransmitter systems should be considered.
Future Directions
Future research on 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could include investigating its potential as a therapeutic agent for conditions such as addiction, depression, and anxiety. It could also be used to study the role of neurotransmitter release in various physiological processes, such as learning and memory. Further studies on the enantiomers of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] could provide insight into their individual effects and potential therapeutic uses.
Synthesis Methods
The synthesis of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] involves the condensation of 2-hydroxytetrahydrofuran and cyclopentadiene followed by a Diels-Alder reaction with acrolein. This process yields a racemic mixture of 2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane], which can be separated into its enantiomers using chiral chromatography.
Scientific Research Applications
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] has been used in a variety of scientific research applications, including the study of neurotransmitter release, synaptic plasticity, and pain signaling. It has also been investigated as a potential treatment for conditions such as depression and anxiety.
properties
CAS RN |
117342-04-8 |
|---|---|
Product Name |
2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2'-methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane] |
InChI |
InChI=1S/C9H12O2/c1-6-2-3-7-8(6)9(7)10-4-5-11-9/h7-8H,1-5H2 |
InChI Key |
VKXPWBQDIDSWCA-UHFFFAOYSA-N |
SMILES |
C=C1CCC2C1C23OCCO3 |
Canonical SMILES |
C=C1CCC2C1C23OCCO3 |
synonyms |
Spiro[bicyclo[3.1.0]hexane-6,2-[1,3]dioxolane], 2-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



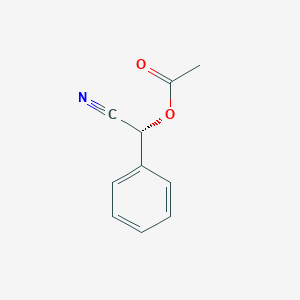
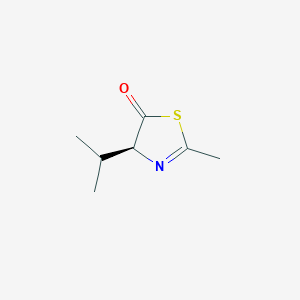
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
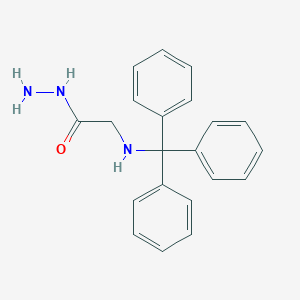
![2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol](/img/structure/B56014.png)
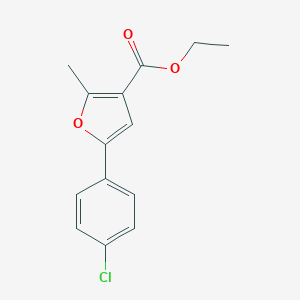
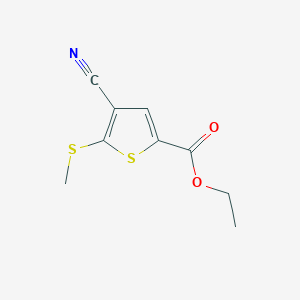
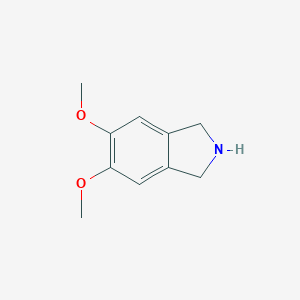
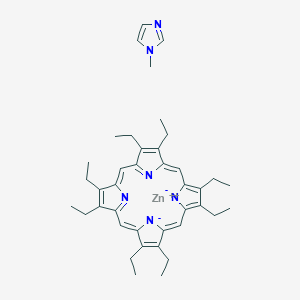
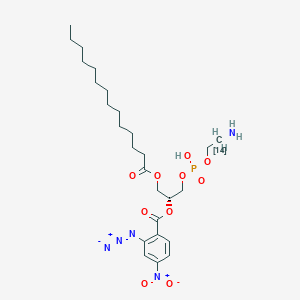
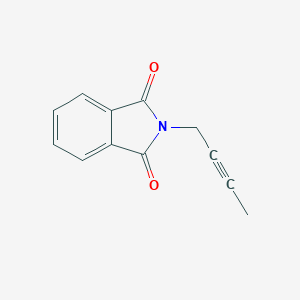
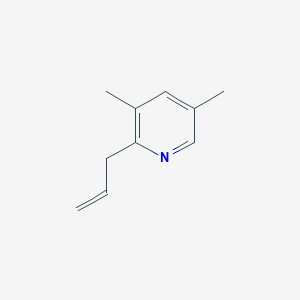
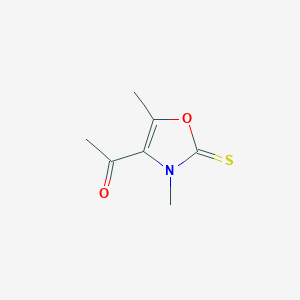
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)